molecular formula C15H21ClN4O5 B577050 (S)-2-(2-Benzamidoacetoxy)-5-guanidinopentanoic acid hydrochloride CAS No. 14289-47-5

(S)-2-(2-Benzamidoacetoxy)-5-guanidinopentanoic acid hydrochloride

Cat. No.: B577050
CAS No.: 14289-47-5
M. Wt: 372.806
InChI Key: OZZYVKCMQVECEU-MERQFXBCSA-N
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Description

(S)-2-(2-Benzamidoacetoxy)-5-guanidinopentanoic acid hydrochloride is a synthetic amino acid derivative characterized by a guanidinium group, a benzamidoacetoxy side chain, and a hydrochloride counterion. This compound is structurally related to peptide mimetics and protease inhibitors, with applications in medicinal chemistry and drug development.

Properties

IUPAC Name

(2S)-2-(2-benzamidoacetyl)oxy-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O5.ClH/c16-15(17)18-8-4-7-11(14(22)23)24-12(20)9-19-13(21)10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,19,21)(H,22,23)(H4,16,17,18);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZYVKCMQVECEU-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)OC(CCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)O[C@@H](CCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Benzamidoacetoxy)-5-guanidinopentanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of Benzamido Group: This can be achieved by reacting an appropriate amine with benzoyl chloride under basic conditions.

    Introduction of Acetoxy Group: The acetoxy group can be introduced via esterification reactions, often using acetic anhydride or acetyl chloride.

    Guanidination: The guanidino group can be introduced by reacting an amine with a guanidinating reagent such as S-methylisothiourea sulfate.

    Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Benzamidoacetoxy)-5-guanidinopentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases or as a diagnostic tool.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-(2-Benzamidoacetoxy)-5-guanidinopentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido and guanidino groups may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

(S)-Methyl 2-Benzamido-5-guanidinopentanoate Hydrochloride

Structural Differences :

  • Ester vs.
  • Counterion : Both compounds share a hydrochloride salt, suggesting similar aqueous solubility profiles.

Physicochemical Properties :

  • Stability : The ester linkage may hydrolyze under acidic or enzymatic conditions, unlike the stable acetoxy group in the target compound.

(S)-2-((S)-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoic Acid Trifluoroacetate

Structural Differences :

  • Counterion : Trifluoroacetate (TFA) instead of hydrochloride may reduce solubility in polar solvents due to TFA’s hydrophobic nature.

Physicochemical Properties :

  • Molecular Formula : C₁₄H₂₇F₃N₈O₅ (vs. the target compound’s simpler backbone).
  • Purity : 97% (similar to pharmaceutical-grade standards) .

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-guanidinopentanoic Acid Hydrochloride

Structural Differences :

  • Fmoc Protecting Group: The Fmoc group is a bulky, UV-active moiety used in solid-phase peptide synthesis (SPPS) to protect the amino group .

Physicochemical Properties :

  • Molecular Weight : C₂₁H₂₅ClN₄O₄ (higher than the target compound due to the Fmoc group).
  • Stability : The Fmoc group is base-labile, requiring deprotection with piperidine, unlike the target compound’s stable benzamidoacetoxy group .

(R)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic Acid Hydrochloride

Structural Differences :

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group protects the amino group, altering steric and electronic properties .
  • Stereochemistry : The R-configuration may reduce affinity for chiral biological targets compared to the S-form in the target compound .

Physicochemical Properties :

  • Molecular Weight : 328.79 g/mol (Boc group adds ~100 g/mol compared to the benzamidoacetoxy group).
  • Storage : Requires protection from light and moisture, unlike the target compound’s simpler storage needs .

(E)-2-Amino-N-(3-(4-Chlorophenyl)-2-phenylacrylohydrazino)-5-guanidinopentanoic Acid (PCB-Arg)

Structural Differences :

  • Aryl Hydrazine Moiety : Introduces a conjugated π-system and chlorophenyl group, enhancing aromatic interactions .

Physicochemical Properties :

  • Melting Point : 170–172°C (higher than typical for hydrochloride salts, suggesting strong crystal lattice interactions) .
  • Rf Value : 0.98 (indicating high polarity, likely due to the guanidinium and carboxylic acid groups) .

Spectroscopic Data :

  • IR peaks at 1617 cm⁻¹ (C=O stretching) and 1492 cm⁻¹ (aromatic C=C), similar to the target compound’s functional groups .

Biological Activity

(S)-2-(2-Benzamidoacetoxy)-5-guanidinopentanoic acid hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H18N4O4·HCl
  • Molecular Weight : 318.77 g/mol
  • IUPAC Name : this compound

This compound features a guanidine group, which is known for its biological significance, particularly in the modulation of nitric oxide synthase and other enzyme activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Nitric Oxide Synthase : The guanidine moiety is structurally similar to arginine, a substrate for nitric oxide synthase (NOS), suggesting that this compound may inhibit NOS activity, thereby modulating nitric oxide production.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures possess antioxidant properties, potentially reducing oxidative stress in biological systems.
  • Protein Interaction : The benzamido group may facilitate interactions with specific proteins, influencing various signaling pathways involved in cellular responses.

Antitumor Activity

Research on similar compounds has indicated potential antitumor effects through DNA cross-linking and induction of apoptosis in cancer cells. The interaction with topoisomerase enzymes has been noted as a possible mechanism for these effects.

StudyCompoundActivityReference
1Guanidine Derivative AAntimicrobial against E. coli
2Guanidine Derivative BInduces apoptosis in cancer cells

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A comparative study involving various guanidine derivatives showed that compounds with structural similarities to this compound exhibited significant antimicrobial properties, highlighting the potential for this compound in developing new antimicrobial agents.
  • Case Study on Antitumor Effects :
    • In vitro studies demonstrated that related compounds could inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis. Further investigations are warranted to explore the specific effects of this compound on different cancer cell lines.

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